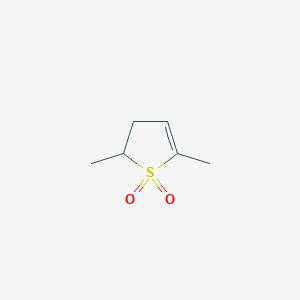
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is a heterocyclic compound with a sulfur atom in its ring structure It is known for its unique chemical properties and is used in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide can be achieved through several methods. One common approach involves the hydrogenation of substituted benzo[b]thiophene 1,1-dioxides using a rhodium-catalyzed reaction. This method provides high yields and excellent enantioselectivities . Another method involves the reaction of butadiene with sulfur dioxide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using rhodium catalysts. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiophene form.
Substitution: Various substitution reactions can occur at the sulfur atom or the carbon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfur atom in the ring structure can form bonds with different biomolecules, leading to various biological effects. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydro-3-methyl-thiophene 1,1-dioxide: This compound has a similar structure but with a methyl group at a different position.
Dithieno[3,2-b2′,3′-d]thiophene: A more complex thiophene derivative with additional fused rings.
Uniqueness
Thiophene, 2,3-dihydro-2,5-dimethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This gives it distinct chemical properties and reactivity compared to other thiophene derivatives.
Propriétés
Numéro CAS |
108035-65-0 |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
2,5-dimethyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C6H10O2S/c1-5-3-4-6(2)9(5,7)8/h3,6H,4H2,1-2H3 |
Clé InChI |
DJLPQUFBSKCSIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(S1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


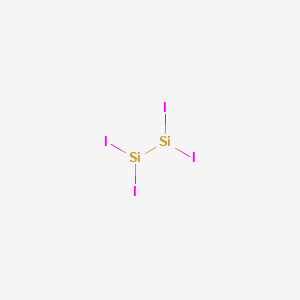
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
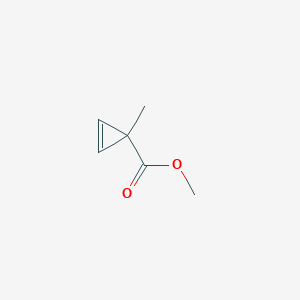
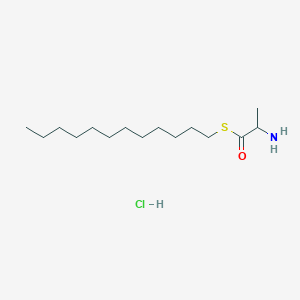
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
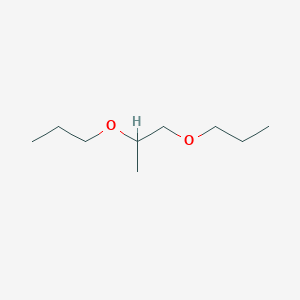
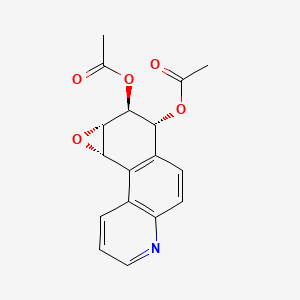
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14339921.png)
